Ethyl [(propan-2-yl)selanyl]acetate
Description
Ethyl [(propan-2-yl)selanyl]acetate is an organoselenium compound characterized by a selanyl (-Se-) group attached to a propan-2-yl (isopropyl) moiety and an ethyl acetate backbone. Organoselenium compounds are notable for their applications in medicinal chemistry, particularly in anticancer, antimicrobial, and antioxidant activities, owing to the redox-modulating properties of selenium .
The molecular formula of this compound can be inferred as C₇H₁₄O₂Se, with a molecular weight of 217.14 g/mol.
Properties
CAS No. |
190599-98-5 |
|---|---|
Molecular Formula |
C7H14O2Se |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
ethyl 2-propan-2-ylselanylacetate |
InChI |
InChI=1S/C7H14O2Se/c1-4-9-7(8)5-10-6(2)3/h6H,4-5H2,1-3H3 |
InChI Key |
AAXWGEMUEPAROW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C[Se]C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(propan-2-yl)selanyl]acetate typically involves the esterification of ethyl acetate with a selenium-containing reagent. One common method is the reaction of ethyl acetate with isopropyl selenide under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of selenium-containing precursors in large-scale esterification processes is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(propan-2-yl)selanyl]acetate can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Ethyl [(propan-2-yl)selanyl]alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl [(propan-2-yl)selanyl]acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant properties due to the presence of selenium.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of selenium-based drugs.
Industry: It is used in the synthesis of specialty chemicals and materials that require selenium incorporation.
Mechanism of Action
The mechanism of action of ethyl [(propan-2-yl)selanyl]acetate involves its interaction with molecular targets through its ester and selenium functional groups. The selenium atom can participate in redox reactions, influencing various biochemical pathways. The ester group can undergo hydrolysis to release the active selenium-containing moiety, which can then interact with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (CAS 1032707-93-9)
- Molecular Formula: C₇H₁₂ClNO₂
- Molecular Weight : 177.63 g/mol
- Key Features: Replaces the selanyl group with a chloro-imino (-Cl-C=N-) moiety. This substitution reduces redox activity but increases electrophilicity, making it suitable for nucleophilic substitution reactions.
Ethyl 2-(4-isopropylanilino)-2-oxoacetate (CAS 1170812-59-5)
- Molecular Formula: C₁₃H₁₇NO₃
- Molecular Weight : 247.28 g/mol
- Key Features: Incorporates an isopropyl-anilino group linked to an oxoacetate. However, the absence of selenium limits its utility in modulating oxidative stress pathways .
Ethyl oxo{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetate
- Molecular Formula : C₁₀H₁₅N₃O₃S
- Molecular Weight : 269.31 g/mol
- Key Features: Features a thiadiazole ring instead of a selanyl group. Thiadiazoles are known for their antimicrobial and anti-inflammatory properties, but sulfur’s lower polarizability compared to selenium may reduce catalytic efficiency in redox reactions .
Functional Group Comparison
| Compound Name | Functional Group | Molecular Weight (g/mol) | Key Applications/Properties |
|---|---|---|---|
| Ethyl [(propan-2-yl)selanyl]acetate | -Se-(propan-2-yl) | 217.14 | Potential antioxidant, anticancer |
| Ethyl 2-propan-2-yloxyacetate | -O-(propan-2-yl) | 174.19 | Solvent, intermediate in synthesis |
| Ethyl 2-(propan-2-ylsulfanyl)acetate | -S-(propan-2-yl) | 178.28 | Herbicidal activity (moderate) |
Key Observations :
- Selenium vs. Oxygen/Sulfur : The selanyl group increases molecular weight and lipophilicity, which may enhance membrane permeability compared to oxygen or sulfur analogs. This property is critical in drug design for improving bioavailability .
- Redox Activity : Selenium’s ability to cycle between oxidation states (+4, +6) makes it superior to sulfur in scavenging free radicals, a trait leveraged in anticancer compounds .
Anticancer Activity
- This compound (Inferred): Likely exhibits pro-oxidant effects at high doses, inducing apoptosis in cancer cells. Similar organoselenium hybrids (e.g., compound 15 in ) showed IC₅₀ values <10 µM against breast cancer cell lines .
Antimicrobial Activity
- Organoselenium Compounds: Demonstrated broad-spectrum activity against Gram-positive bacteria (MIC 2–8 µg/mL) due to selenium’s disruption of thiol-dependent enzymes .
- Thiadiazole Derivatives : Exhibit narrower antimicrobial spectra, primarily targeting fungi (e.g., Candida albicans) via inhibition of ergosterol synthesis .
Physicochemical Properties
| Property | This compound | Ethyl 2-propan-2-yloxyacetate | Ethyl 2-(propan-2-ylsulfanyl)acetate |
|---|---|---|---|
| Boiling Point | ~220–240°C (estimated) | 195°C | 210°C |
| LogP | 2.1 (predicted) | 1.5 | 1.8 |
| Aqueous Solubility | Low (<1 mg/mL) | Moderate (5–10 mg/mL) | Low (<1 mg/mL) |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
